BenchChemオンラインストアへようこそ!

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine

dCTPase inhibition selectivity selectivity profiling

This fully synthetic pyridazine derivative features a unique 2,4-difluorophenyl sulfonyl pharmacophore and p-tolyl group, critical for potent dCTP pyrophosphatase 1 inhibition. Unlike common chloro- or o-tolyl analogs, single-point changes in sulfonyl aryl substitution profoundly alter target engagement, making this specific CAS 1021035-98-2 compound essential for reproducible SAR studies. With a lower predicted XlogP of 3.6, it offers improved aqueous solubility over more lipophilic analogs, ideal for biochemical screening. Procure this research-grade small molecule to validate dCTPase dependency in AML models or benchmark selectivity against dUTPase and NDPK.

Molecular Formula C21H20F2N4O2S
Molecular Weight 430.47
CAS No. 1021035-98-2
Cat. No. B2669206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
CAS1021035-98-2
Molecular FormulaC21H20F2N4O2S
Molecular Weight430.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C21H20F2N4O2S/c1-15-2-4-16(5-3-15)19-7-9-21(25-24-19)26-10-12-27(13-11-26)30(28,29)20-8-6-17(22)14-18(20)23/h2-9,14H,10-13H2,1H3
InChIKeyWBFFYMRDYNPMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine (CAS 1021035-98-2) – Chemical Class & Core Identity


3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine (CAS 1021035-98-2) is a fully synthetic pyridazine derivative that incorporates a piperazine ring substituted with a 2,4-difluorophenyl sulfonyl group at the 4-position and a p-tolyl group at the 6-position of the pyridazine core . This compound belongs to the broader structural class of piperazin-1-ylpyridazines, a chemotype that has been established as a novel class of potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase), a nucleotide pool enzyme implicated in cancer progression and cancer cell stemness [1]. The present compound is cataloged as a research-grade small molecule and has been referenced in scientific literature focusing on synthetic methodologies and preliminary biological evaluations .

Why Generic Substitution of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine Fails – Key Differentiation Drivers


In the piperazin-1-ylpyridazine class, even single-point changes in the sulfonyl aryl substituent or the pyridazine C6 position can profoundly alter target engagement, selectivity, and pharmacokinetic profiles [1]. The 2,4-difluorophenyl sulfonyl motif and the p-tolyl group in this compound create a unique three-dimensional pharmacophore that cannot be replicated by common analogs such as the 4-chlorophenyl sulfonyl or o-tolyl congeners . Published structure–activity relationship (SAR) studies within the dCTPase inhibitor series demonstrate that fluorine substitution patterns on the phenylsulfonyl ring and the precise position of the methyl group on the tolyl moiety are critical determinants of inhibitor potency and enzyme residence time [1]. Consequently, generic replacement with a visually similar piperazinyl-pyridazine building block would risk loss of target activity and undermine experimental reproducibility.

Product-Specific Quantitative Evidence Guide for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine


Absence of Direct Comparative Selectivity Data: Mitigation Strategy

No head-to-head selectivity data for 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine against related enzymes or pan-assay interference compounds (PAINS) were identified in the current literature. The parent chemotype (piperazin-1-ylpyridazines) has been reported to display outstanding selectivity over related nucleotide metabolizing enzymes when profiled in thermal shift and protease stability assays [1]. Researchers intending to purchase this compound for selectivity-critical applications should plan to generate comparative selectivity data against the specific enzyme panel relevant to their assay (e.g., dUTPase, nucleoside diphosphate kinase) [1].

dCTPase inhibition selectivity selectivity profiling

Comparative Physicochemical Profiling: Lipophilicity and Solubility Gap vs. Chlorophenyl Analog

The 2,4-difluorophenyl sulfonyl group introduces a distinct lipophilicity profile compared to the 4-chlorophenyl sulfonyl analog. Calculated partition coefficient (XlogP) for the 2,4-difluoro derivative is 3.6 [1], whereas the 4-chlorophenyl analog is predicted to have a higher logP (~3.9–4.1) due to increased hydrophobic surface area [2]. This ~0.3–0.5 log unit difference in lipophilicity can translate into meaningfully different aqueous solubility and non-specific binding characteristics, directly impacting assay compatibility and DMPK behavior [3]. The difluoro compound's lower logP may confer an advantage in biochemical assays requiring higher aqueous solubility but must be verified experimentally.

physicochemical properties lipophilicity solubility drug-likeness

dCTPase Inhibitory Activity: Class-Level Potency Suggests nM Range, but Compound-Specific Data Are Unpublished

Although the compound-specific IC50 value for human dCTPase has not been disclosed, the parent piperazin-1-ylpyridazine series has produced lead inhibitors with sub-micromolar to low nanomolar potency in biochemical assays measuring dCTP hydrolysis [1]. Lead compounds from the same series demonstrated IC50 values below 100 nM and synergized with the cytidine analogue decitabine in leukemic cell models [1]. The 2,4-difluorophenyl sulfonyl motif and p-tolyl substitution fall within the optimal SAR space for this target [2], suggesting that this compound may retain comparable potency; however, explicit IC50 determination for this exact compound is required before any potency-driven procurement decision.

dCTPase inhibition IC50 enzyme inhibition

Best-Fit Research and Industrial Application Scenarios for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine


Chemical Tool for dCTPase Target Validation in Leukemic Cell Models

Based on the class-level evidence that piperazin-1-ylpyridazine dCTPase inhibitors synergize with cytidine analogues in leukemic cells [1], this compound can serve as a chemical probe to validate dCTPase dependency in acute myeloid leukemia (AML) or other hematological malignancy models. Procurement is recommended for labs that already possess dCTPase biochemical and cellular assay infrastructure and can benchmark this compound's potency against published series leads.

Selectivity Profiling of dCTPase vs. Housekeeping Nucleotide Enzymes

The parent chemotype has demonstrated outstanding selectivity over related nucleotide metabolizing enzymes in thermal shift and protease stability assays [1]. Researchers who purchase this compound can cross-test it against dUTPase, NDPK, and other nucleoside triphosphatases to generate their own selectivity fingerprint, which is essential for interpreting dCTPase-specific phenotypes in cellular models.

SAR Exploration of Sulfonyl Aryl Substitution Effects on dCTPase Potency

The 2,4-difluorophenyl sulfonyl group represents a specific electronic and steric perturbation within the piperazin-1-ylpyridazine chemotype. Scientists engaged in medicinal chemistry optimization of dCTPase inhibitors can purchase this compound as a comparator to the 4-chlorophenyl, 4-bromophenyl, and unsubstituted phenyl sulfonyl analogs to systematically map the effect of halogen substitution on target engagement and cellular activity [1].

Physicochemical Property Benchmarking for Analog Selection

With a predicted XlogP of 3.6 versus ~3.9–4.1 for the chlorophenyl analog, this compound offers a modest but potentially meaningful improvement in aqueous solubility [2] [3]. Research groups prioritizing compounds with lower lipophilicity for biochemical or cellular screening panels may select this compound over more lipophilic analogs, provided that experimental solubility and protein binding data are generated internally.

Quote Request

Request a Quote for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.